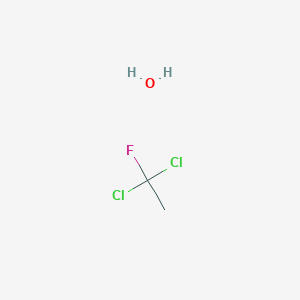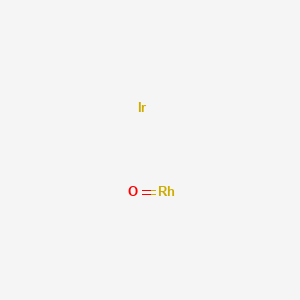![molecular formula C22H20OS B14235604 4-(2,3-Dimethylnaphtho[2,3-b]thiophen-4-yl)-2-ethylphenol CAS No. 251303-47-6](/img/structure/B14235604.png)
4-(2,3-Dimethylnaphtho[2,3-b]thiophen-4-yl)-2-ethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-Dimethylnaphtho[2,3-b]thiophen-4-yl)-2-ethylphenol is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These methods involve the condensation of various substrates under specific conditions, such as the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and catalysts like dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of thiophene derivatives often involves scalable and efficient synthetic routes. The Gewald reaction, for example, is widely used due to its simplicity and high yield. This reaction involves the condensation of an α-methylene carbonyl compound, sulfur, and an α-cyano ester . The Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents, is also commonly used in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,3-Dimethylnaphtho[2,3-b]thiophen-4-yl)-2-ethylphenol can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring undergoes substitution at the α-position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.
Substitution: Electrophilic reagents such as bromine (Br2) or chloromethyl methyl ether (MOMCl) are used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes and other substituted derivatives.
Aplicaciones Científicas De Investigación
4-(2,3-Dimethylnaphtho[2,3-b]thiophen-4-yl)-2-ethylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mecanismo De Acción
The mechanism of action of 4-(2,3-Dimethylnaphtho[2,3-b]thiophen-4-yl)-2-ethylphenol involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity. For example, some thiophene derivatives act as kinase inhibitors, blocking the activity of specific kinases involved in cell signaling pathways . The exact mechanism of action may vary depending on the specific biological activity being investigated.
Comparación Con Compuestos Similares
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus
Uniqueness
4-(2,3-Dimethylnaphtho[2,3-b]thiophen-4-yl)-2-ethylphenol is unique due to its specific substitution pattern and the presence of both naphthalene and phenol moieties. This unique structure may confer distinct biological activities and properties compared to other thiophene derivatives .
Propiedades
Número CAS |
251303-47-6 |
|---|---|
Fórmula molecular |
C22H20OS |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
4-(2,3-dimethylbenzo[f][1]benzothiol-4-yl)-2-ethylphenol |
InChI |
InChI=1S/C22H20OS/c1-4-15-11-17(9-10-19(15)23)22-18-8-6-5-7-16(18)12-20-21(22)13(2)14(3)24-20/h5-12,23H,4H2,1-3H3 |
Clave InChI |
NZZQWEGRIAMKQD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)C2=C3C(=C(SC3=CC4=CC=CC=C42)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxy-2-methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14235523.png)
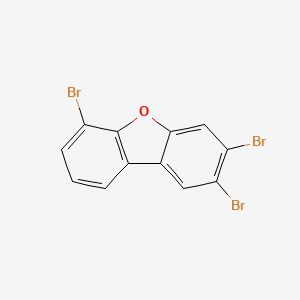
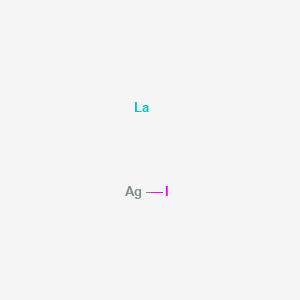
![N-[5-(2,6-Dimethylpyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B14235537.png)
![2-[[4-(6-chloropyridazin-3-yl)piperazin-1-yl]methyl]-5-fluoro-1H-indole](/img/structure/B14235541.png)
![4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde](/img/structure/B14235559.png)
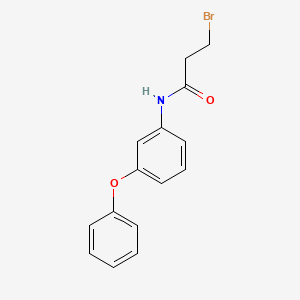

![4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14235580.png)


